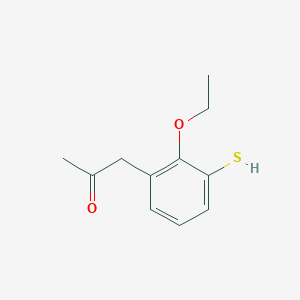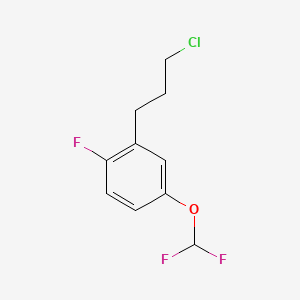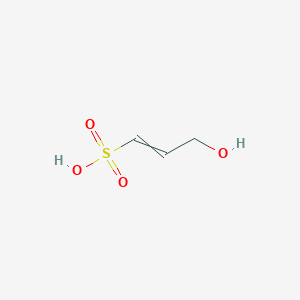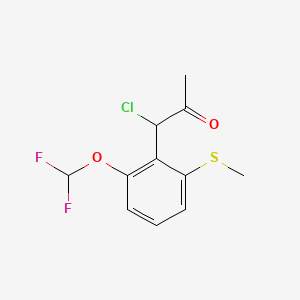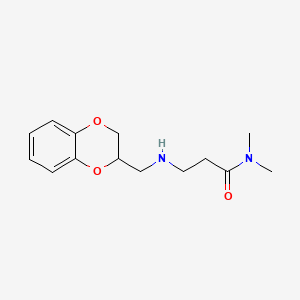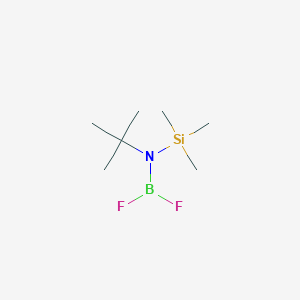
N-tert-Butyl-N-(difluoroboranyl)-1,1,1-trimethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a boron-nitrogen bond and the presence of both fluorine and silicon atoms. These features make it a valuable compound for research and industrial applications.
Métodos De Preparación
The synthesis of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- typically involves the reaction of boron-containing compounds with amines and silylating agents. One common method includes the reaction of a boronic ester with a trimethylsilyl amine under controlled conditions. Industrial production methods may involve large-scale reactions using specialized equipment to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the fluorine atoms are replaced by other functional groups using appropriate reagents.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- involves its interaction with molecular targets through its boron-nitrogen bond. This interaction can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The presence of fluorine and silicon atoms also contributes to its reactivity and stability.
Comparación Con Compuestos Similares
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- can be compared with other similar compounds such as:
Boranamine, N-(1,1-dimethylethyl)-1,1-diethyl-: This compound lacks the fluorine atoms, making it less reactive in certain chemical reactions.
Boranamine, 1-chloro-N,1-bis(1,1-dimethylethyl)-N-(trimethylsilyl)-:
The uniqueness of Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)- lies in its combination of boron, nitrogen, fluorine, and silicon atoms, which provide it with distinct chemical and physical properties.
Propiedades
Número CAS |
100103-30-8 |
|---|---|
Fórmula molecular |
C7H18BF2NSi |
Peso molecular |
193.12 g/mol |
Nombre IUPAC |
N-difluoroboranyl-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C7H18BF2NSi/c1-7(2,3)11(8(9)10)12(4,5)6/h1-6H3 |
Clave InChI |
ANUWFKNJPDQJKF-UHFFFAOYSA-N |
SMILES canónico |
B(N(C(C)(C)C)[Si](C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


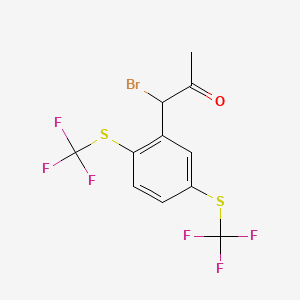
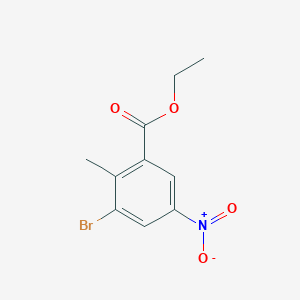
![4-bromo-1H-benzo[d][1,2,3]triazol-7-amine](/img/structure/B14062666.png)

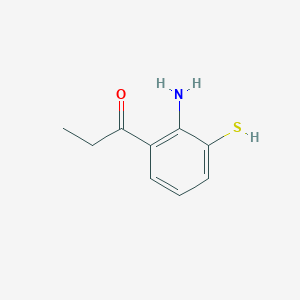
![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
